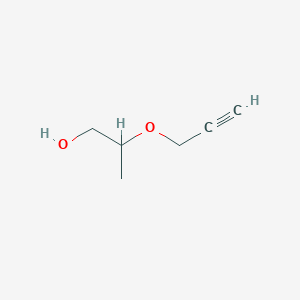

Propargyl alcohol propoxylate

Beschreibung

Contextual Significance in Modern Organic and Materials Chemistry

The dual functionality of PAP makes it a significant compound in modern chemical synthesis. sioc-journal.cn The terminal alkyne group allows it to participate in a variety of chemical reactions, including cycloadditions, catalytic coupling, and nucleophilic additions. This reactivity is fundamental to its role as a monomer or co-monomer in polymer chemistry, where its incorporation into polymer chains can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. rawsource.comchemicalbook.com These high-performance materials are sought after in demanding industries such as aerospace and electronics. rawsource.com

In materials science, PAP is widely recognized for its application as a corrosion inhibitor and as an additive in electroplating processes. vulcanchem.comchemicalbook.com As a corrosion inhibitor, it forms a protective film on metal surfaces, effectively reducing corrosion rates for metals like steel and aluminum in various acidic and neutral environments. rawsource.comvulcanchem.comrawsource.com In the electroplating industry, particularly in nickel plating, PAP functions as a brightener and leveling agent, contributing to a uniform and reflective surface finish. shanghaichemex.commallakchemicals.comalfa-chemical.com

Interdisciplinary Research Landscape

The versatile nature of propargyl alcohol propoxylate has led to its application across a broad and interdisciplinary research landscape. Its utility extends beyond traditional organic and materials chemistry into areas such as:

Agrochemicals: It is used in the formulation of pesticides and herbicides to improve their stability and effectiveness. zxchem.com

Coatings and Adhesives: PAP acts as a crosslinker and adhesion promoter, enhancing the durability and bonding strength of coatings, paints, and sealants. zxchem.com

Textile Industry: It serves as a finishing agent to impart desirable properties like water repellency and durability to fabrics. zxchem.com

Pharmaceuticals: The reactive alkyne group is valuable in "click chemistry," a method used for the efficient synthesis of new drug candidates and other biologically active molecules. Research has explored its potential in developing anticancer and antimicrobial agents.

Electronics: In the electronics sector, it is a component in soldering fluxes and protective coatings for circuit boards. zxchem.com

Evolution of Research Themes on this compound Derivatives

Research interest in propargyl alcohol and its derivatives has evolved significantly. Initially focused on the fundamental reactions of the alcohol and alkyne groups, research has expanded to explore the synthesis and application of more complex derivatives. nih.gov

A key area of development has been in catalytic processes. For instance, the Meyer-Schuster rearrangement of propargyl alcohols to form α,β-unsaturated carbonyl compounds has been a subject of study, with advancements in metal-catalyzed versions of this reaction. nih.gov Furthermore, the development of chiral propargylation reagents has opened up new possibilities for the stereoselective synthesis of complex molecules. mdpi.com

Recent research also focuses on the cyclization reactions of propargyl alcohols to create a diverse range of cyclic compounds, including furans, pyrroles, and pyridines. sioc-journal.cn These structures are important scaffolds in many biologically active compounds. The ongoing exploration of novel catalytic systems and reaction pathways continues to broaden the synthetic utility of this compound and its derivatives, solidifying their importance as versatile building blocks in chemical synthesis. nih.govmdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-prop-2-ynoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJDKRMKRFRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-17-9 | |

| Record name | PROPARGYL ALCOHOL PROPOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Derivatization Methodologies for Propargyl Alcohol Propoxylate

Propoxylation Reaction Mechanisms and Pathways

The synthesis of propargyl alcohol propoxylate is primarily achieved through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide. vulcanchem.com This process involves several key mechanistic steps and is influenced by various reaction conditions.

The propoxylation of propargyl alcohol is initiated by a nucleophilic attack. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of propargyl alcohol, or more accurately the corresponding alkoxide formed under basic conditions, acts as the nucleophile. psu.educhemistrysteps.com This nucleophile attacks one of the carbon atoms of the propylene oxide's epoxide ring. psu.edu

The high degree of strain in the three-membered epoxide ring makes it susceptible to ring-opening. psu.educhemistrysteps.com The attack by the nucleophile leads to the opening of this strained ring, forming a new ether linkage and a secondary alcohol. psu.edu In the case of unsymmetrical epoxides like propylene oxide, the nucleophilic attack can theoretically occur at two different sites: the primary carbon (α-carbon) or the secondary carbon (β-carbon). psu.edu Quantum chemical studies on the anionic polymerization of propylene oxide suggest that the attack predominantly occurs at the less sterically hindered β-carbon, leading to the formation of a secondary alcohol product. psu.edu

Catalysis is crucial for the efficient synthesis of this compound, with base catalysts being the most commonly employed.

Base Catalysis : Alkaline catalysts such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are frequently used in the industrial production of PAP. vulcanchem.com The base deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile (alkoxide), which then readily attacks the propylene oxide ring. rawsource.com This catalytic action enhances the reaction rate and yield.

Other Catalysts : While basic catalysts are prevalent, other catalytic systems have been explored. For instance, triphenyl phosphine (B1218219) has been used as a catalyst in the reaction between propargyl alcohol and propylene oxide. vulcanchem.comchemicalbook.com Additionally, copper or nickel catalysts are sometimes employed to improve reaction efficiency. vulcanchem.com In recent years, there has been growing interest in "green" synthesis initiatives, exploring the use of enzymatic catalysts like lipases to reduce the environmental impact of PAP production. vulcanchem.com Lewis acids such as BF₃·Et₂O and FeCl₃ have also been investigated for catalyzing reactions involving propargylic alcohols, although their application in PAP synthesis is less common. rsc.org

The choice of catalyst significantly influences the reaction conditions and the purity of the final product.

The propoxylation reaction is an exothermic process. researchgate.net Understanding the kinetics and thermodynamics is essential for controlling the reaction and ensuring safety.

Thermodynamics : The propoxylation reaction is thermodynamically favorable, with the equilibrium lying far to the right, favoring the formation of the polyoxyethylene adducts. swinburne.edu.au However, the high exothermicity of the reaction requires careful heat management to prevent runaway reactions. researchgate.net Non-equilibrium thermodynamics provides a framework for understanding the coupled flow phenomena that can occur in these systems. google.com The use of thermodynamic models, such as the non-random two-liquid (NRTL) equation, can help in accurately predicting the vapor-liquid equilibrium (VLE) behavior of the reaction mixture. researchgate.net

Role of Catalysis in this compound Synthesis

Optimization of Synthetic Parameters

To achieve a high yield and purity of this compound, it is crucial to optimize the synthetic parameters.

The molar ratio of propargyl alcohol to propylene oxide is a critical parameter that must be carefully controlled to influence the product distribution and minimize the formation of byproducts. A representative industrial procedure involves reacting 10 moles of propargyl alcohol with 10.5 moles of propylene oxide, suggesting a slight excess of propylene oxide is used to ensure complete conversion of the propargyl alcohol. vulcanchem.comchemicalbook.com Optimizing the stoichiometry is key to minimizing waste from unreacted monomers and the formation of oligomers. vulcanchem.com

Table 1: Representative Molar Ratios in this compound Synthesis

| Reactant | Moles |

|---|---|

| Propargyl Alcohol | 10 |

| Propylene Oxide | 10.5 |

| Catalyst (Triphenyl Phosphine) | 0.05 (based on parts by weight) |

Data derived from representative synthesis procedures. vulcanchem.comchemicalbook.com

Temperature and reaction time are interconnected parameters that significantly affect the rate of reaction and the distribution of products.

Temperature : The propoxylation reaction is typically carried out at elevated temperatures, often in the range of 95–100°C. vulcanchem.comchemicalbook.com Higher temperatures increase the reaction rate but also pose a risk of runaway reactions due to the exothermic nature of the process. researchgate.net The temperature can also influence the regioselectivity of the nucleophilic attack on the epoxide ring. rsc.org Careful temperature control is therefore essential for both safety and achieving the desired product. researchgate.net

Reaction Time : The duration of the reaction must be sufficient to allow for the complete consumption of the limiting reactant. The optimal reaction time will depend on other parameters such as temperature and catalyst concentration. Monitoring the reaction progress, for example, through techniques like gas chromatography (GC) to quantify residual monomers, is important for determining the appropriate reaction time.

Table 2: Typical Reaction Conditions for this compound Synthesis

| Parameter | Value | Reference(s) |

|---|---|---|

| Temperature | 95-100°C | vulcanchem.comchemicalbook.com |

| Pressure | Atmospheric or slightly elevated | vulcanchem.com |

Catalyst Selection and Loading for Desired Molecular Characteristics

The reaction mechanism proceeds via anionic polymerization. The basic catalyst deprotonates the hydroxyl group of propargyl alcohol, forming an alkoxide. This nucleophilic alkoxide then attacks the less sterically hindered carbon of the propylene oxide ring, initiating the chain growth. The amount of catalyst used must be carefully controlled; sufficient loading is necessary to achieve a practical reaction rate, while excessive amounts can lead to undesired side reactions or broader molecular weight distributions. researchgate.net

Lewis acids, such as iron (III) and boron trifluoride etherate (BF₃·OEt₂), have also been explored for activating propargylic alcohols. rsc.org Additionally, silver salts are noted for their catalytic activity in reactions involving the C≡C bond of terminal alkynes. rsc.org The choice between basic and acidic catalysts depends on the desired reaction pathway and final product specifications. For instance, basic catalysts are standard for the alkoxylation process to form the ether linkage.

Optimizing reaction conditions, including the molar ratio of propylene oxide to propargyl alcohol and the catalyst loading, is essential to achieve the desired molecular weight and hydroxyl value. Factorial design experiments can be employed to systematically vary these parameters and monitor their effects on the reaction, such as exotherms, to prevent runaway polymerization.

Table 1: Catalyst and Reaction Conditions for this compound Synthesis

| Parameter | Typical Range/Value | Significance |

| Catalyst Type | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Promotes anionic ring-opening polymerization. researchgate.net |

| Catalyst Loading | Varies based on desired reaction rate and molecular weight. | Affects reaction kinetics and product characteristics. |

| Reaction Temperature | 80–120°C (for base-catalyzed polymerization) | Influences reaction rate and potential side reactions. |

| Reactant Ratio | Controlled molar ratio of propylene oxide to propargyl alcohol | Determines the degree of propoxylation and final molecular weight. |

Post-Synthesis Purification and Characterization Techniques

Following the synthesis of this compound, a comprehensive analysis is required to confirm its structure, assess its purity, and determine key chemical properties. This is typically achieved through a combination of spectroscopic and chromatographic methods, along with specific chemical analyses.

Spectroscopic Analysis (e.g., NMR for Structural Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected molecular structure.

For instance, a ¹H NMR spectrum would show characteristic signals for the acetylenic proton (HC≡C-), the protons on the carbon adjacent to the ether oxygen, the methyl group protons from the propylene oxide unit, and the hydroxyl proton. researchgate.netresearchgate.netchemicalbook.com The integration of these signals can provide quantitative information about the relative number of each type of proton, which can help in determining the average number of propoxy units per molecule. A certificate of analysis for a commercial sample of this compound confirms that a proton NMR spectrum is used to verify its structure. aliyuncs.com

Infrared (IR) spectroscopy is another valuable technique. It can confirm the presence of key functional groups, such as the alkyne C≡C and C-H stretching, the O-H stretching of the terminal hydroxyl group, and the C-O-C stretching of the ether linkages.

Chromatographic Methods (e.g., GC for Purity and Byproduct Quantification)

Gas Chromatography (GC) is widely used to determine the purity of this compound and to quantify any residual starting materials or byproducts. rawsource.com By comparing the peak area of the main product with those of any impurities, a percentage purity can be calculated. Commercial suppliers often specify a purity of ≥98.0% as determined by GC. tradeindia.com

For more complex mixtures of propoxylated alcohols, High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) can be employed. sciex.com This powerful combination allows for the separation and identification of polymers with varying lengths of alkyl, ethoxylate, and propoxylate chains. sciex.com

Advanced Analytical Approaches for Molecular Weight and Hydroxyl Value Determination

The molecular weight of this compound is a critical parameter. While the theoretical molecular weight of the simplest adduct (one propylene oxide unit) is 114.14 g/mol , the actual product is often a mixture with a range of molecular weights depending on the degree of propoxylation. nih.govscbt.commallakchemicals.com Techniques like mass spectrometry can provide information on the distribution of molecular weights in the sample.

The hydroxyl value is another crucial quality control parameter, defined as the milligrams of potassium hydroxide (KOH) required to neutralize the acetic acid formed by the acetylation of one gram of the substance. digicollections.net It is an indicator of the concentration of hydroxyl groups in the polymer. Standard methods for determining the hydroxyl value involve acetylation of the sample with an acetic anhydride-pyridine mixture, followed by hydrolysis of the excess anhydride (B1165640) and titration of the resulting acetic acid with a standardized solution of KOH. digicollections.netiisc.ac.in An alternative method involves saponification of the ester formed after acetylation and back-titration of the excess alkali. google.com The hydroxyl value is inversely proportional to the molecular weight; a higher degree of propoxylation results in a lower hydroxyl value.

Table 2: Analytical Techniques for this compound Characterization

| Analytical Technique | Purpose | Key Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Chemical shifts, signal integration for structural elucidation. aliyuncs.com |

| Gas Chromatography (GC) | Purity Assessment & Byproduct Quantification | Percentage purity, identification of volatile impurities. rawsource.comtradeindia.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of alkyne, hydroxyl, and ether groups. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Distribution of molecular weights in the polymer mixture. nih.gov |

| Titration (Hydroxyl Value) | Hydroxyl Group Concentration | Measurement of free hydroxyl groups, related to molecular weight. digicollections.netiisc.ac.in |

Comparative Analysis with Other Propargyl Alcohol Derivatives

Structural and Mechanistic Divergence from Propargyl Alcohol Ethoxylates

This compound (PAP) and propargyl alcohol ethoxylate (PAE) are closely related derivatives, both formed by the alkoxylation of propargyl alcohol. rawsource.comwikipedia.org The fundamental difference lies in the epoxide used for the synthesis: propylene oxide for PAP and ethylene (B1197577) oxide for PAE. rawsource.comwikipedia.org This seemingly small structural difference—the presence of a methyl group on the repeating ether unit in PAP—leads to significant divergences in their properties and reaction mechanisms.

Structural Differences:

PAP: The repeating unit is -CH(CH₃)CH₂O-. The presence of the methyl group introduces a chiral center and increases the steric hindrance and hydrophobicity compared to the ethoxylate counterpart.

PAE: The repeating unit is -CH₂CH₂O-. This linear, more hydrophilic unit results in different solubility characteristics, particularly higher water solubility. rawsource.com

Mechanistic Divergence: The synthesis for both PAP and PAE typically follows an anionic polymerization mechanism initiated by a basic catalyst. researchgate.netwikipedia.org However, the reactivity of the epoxides and the resulting alcohols differ. Ethylene oxide is generally more reactive than propylene oxide. The propoxylation of a primary alcohol results in a secondary hydroxyl terminal group, which is less reactive than the primary hydroxyl group restored after ethoxylation. researchgate.net

This difference in reactivity is important when producing block copolymers. For instance, if a fatty alcohol is first ethoxylated and then propoxylated, the efficiency can be significantly decreased. researchgate.net The steric bulk of the propoxy group in PAP can also influence subsequent reactions. It introduces more significant steric hindrance around the ether linkage and the terminal hydroxyl group, which can affect the molecule's reactivity in processes like polymerization, where PAP-based polymers may exhibit higher glass transition temperatures (Tg) due to increased chain rigidity.

Table 3: Comparison of this compound (PAP) and Ethoxylate (PAE)

| Feature | This compound (PAP) | Propargyl Alcohol Ethoxylate (PAE) |

| Epoxide Monomer | Propylene Oxide | Ethylene Oxide |

| Repeating Unit | -CH(CH₃)CH₂O- | -CH₂CH₂O- |

| Key Structural Feature | Presence of a methyl side group | Linear ether chain |

| Hydrophilicity | Lower | Higher rawsource.com |

| Steric Hindrance | Higher | Lower |

| Terminal Hydroxyl Group | Secondary (less reactive) researchgate.net | Primary (more reactive) |

| Reactivity in Polymerization | Can lead to higher Tg polymers due to chain rigidity. | Different polymerization characteristics due to linearity. |

Chemical Reactivity and Intrinsic Reaction Mechanisms of Propargyl Alcohol Propoxylate

Reactivity of the Alkyne Functional Group in Propargyl Alcohol Propoxylate

The terminal alkyne group is the primary site of reactivity in this compound, enabling its participation in a wide array of chemical transformations. rawsource.com This functional group is characterized by a carbon-carbon triple bond, which serves as a reactive center for various catalytic and addition reactions. rawsource.comrawsource.com The presence of the propoxy groups can introduce steric hindrance, which may influence the regioselectivity and reaction kinetics compared to unsubstituted propargyl alcohol.

The reactivity of the alkyne group allows for several key transformations:

Polymerization: PAP can undergo polymerization, particularly in the presence of a base or upon heating, to form cross-linked or linear polymers. This property is leveraged in the synthesis of specialized polymers with enhanced thermal stability and mechanical strength. alibaba.com

Oxidation and Reduction: The alkyne moiety can be oxidized to form carbonyl compounds such as propiolic acid or propargyl aldehyde. Conversely, catalytic hydrogenation can selectively reduce the triple bond to a cis-alkene using specific catalysts like Lindlar's catalyst.

Addition Reactions: The triple bond can undergo nucleophilic addition reactions with various reagents. rawsource.com

This compound in Catalytic Processes

The inherent reactivity of its alkyne group makes this compound a valuable participant in numerous catalytic processes. rawsource.com It can act as a key intermediate and building block for the synthesis of more complex molecules.

Intermediary Role in Complex Molecule Formation

This compound serves as a crucial intermediate in organic synthesis, facilitating the construction of intricate molecular architectures. rawsource.com Its dual functionality allows for sequential reactions, where the alkyne group can be modified first, followed by reactions involving the hydroxyl group, or vice versa. This versatility is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules. The ability to introduce the propargyl group into various molecular frameworks is a key aspect of its utility. rawsource.com

Participation in Cross-Coupling Reactions

This compound is a competent substrate in several important palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rawsource.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Propargyl alcohol and its derivatives, including the propoxylated form, are effective coupling partners in this reaction. rawsource.combeilstein-journals.org For instance, propargyl alcohol can react with aryl iodides in the presence of a palladium catalyst to yield aryl-substituted alkynes. beilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) species, followed by transmetalation with the copper acetylide (formed from the alkyne and copper(I) salt), and finally, reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. Research has also demonstrated successful Sonogashira couplings using propargyl alcohols under copper- and auxiliary base-free conditions. beilstein-journals.org

Table 1: Examples of Sonogashira Coupling Reactions with Propargylic Alcohols

| Aryl Halide | Alkyne | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Iodoarenes | Phenylacetylene | PdCl₂(PPh₃)₂ | Aryl-substituted alkynes | beilstein-journals.org |

| Iodoarenes | Propargyl alcohol | PdCl₂(PPh₃)₂ | Aryl-substituted propargyl alcohols | beilstein-journals.org |

While direct examples specifically citing this compound in Heck reactions are less common in the provided search results, the reaction mechanism involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org The general mechanism of the Heck reaction involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by insertion of an alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then reduced back to the active palladium(0) catalyst by a base. libretexts.org this compound could theoretically participate in Heck-type reactions, although its primary utility is more established in reactions directly involving the alkyne functionality like the Sonogashira coupling.

Sonogashira Coupling Pathways

Alkyne Metathesis and Cycloaddition Reactions

The alkyne group of this compound is also amenable to alkyne metathesis and various cycloaddition reactions.

Alkyne Metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon triple bonds. nsf.gov Modern catalysts, often based on molybdenum or tungsten alkylidyne complexes, have shown high activity and functional group tolerance, enabling their use with substrates containing hydroxyl groups, such as propargylic alcohols. nsf.govnih.gov These catalysts can promote the self-metathesis of terminal alkynes or the cross-metathesis between different alkynes, providing a powerful tool for synthesizing complex alkynes and polymers.

Cycloaddition Reactions are another important class of reactions for the alkyne group. rawsource.com

Diels-Alder Reactions: this compound can act as a dienophile, reacting with conjugated dienes to form cyclohexene (B86901) derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and specific method for forming 1,2,3-triazole rings from an alkyne and an azide (B81097). The terminal alkyne of PAP makes it an ideal substrate for CuAAC, enabling its use in the synthesis of complex molecules, including bioconjugates and functional polymers.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₀O₂ |

| Propargyl alcohol | C₃H₄O |

| Propylene (B89431) oxide | C₃H₆O |

| Propiolic acid | C₃H₂O₂ |

| Propargyl aldehyde | C₃H₂O |

| Lindlar's catalyst | Pd/CaCO₃ |

| Phenylacetylene | C₈H₆ |

| (Z)-3-iodoalk-2-en-1-ols | Varies |

| 4-alkyn-2-ene-1,6-diols | Varies |

| Molybdenum alkylidyne complexes | Varies |

| Tungsten alkylidyne complexes | Varies |

Nucleophilic Additions Involving this compound

The electron-rich carbon-carbon triple bond in this compound serves as a reactive site for nucleophilic addition reactions. rawsource.com In these reactions, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne, leading to the formation of a more saturated product, typically a substituted alkene. The specific outcome of the reaction is dependent on the nucleophile, catalyst, and reaction conditions employed.

Common nucleophilic addition reactions involving the alkyne group of PAP include halogenation and hydrohalogenation.

Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the addition of two halogen atoms across the triple bond, yielding a dihaloalkene. For instance, the bromination of PAP leads to the formation of a 1,2-dibromopropoxylate derivative.

Hydrohalogenation: The addition of hydrogen halides like hydrogen chloride (HCl) or hydrogen bromide (HBr) across the triple bond produces halogenated allyl ethers.

These reactions are fundamental in transforming the alkyne functionality into other useful chemical groups, thereby expanding the synthetic utility of this compound.

| Reaction Type | Reagent | Product Type | Example Product |

| Halogenation | Br₂ | Dihaloalkene | 1,2-dibromopropoxylate |

| Hydrohalogenation | HCl | Halogenated Allyl Ether | Halogenated allyl ether |

Click Chemistry Applications and Mechanisms

The terminal alkyne group of this compound makes it an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

The CuAAC reaction is a powerful method for forming a stable covalent link between an alkyne and an azide-functionalized molecule. researchgate.net this compound serves as the alkyne component in this transformation. The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of what would otherwise be a very slow cycloaddition. researchgate.netacs.org

The mechanism of CuAAC is understood to be a stepwise process, which is a key difference from the concerted mechanism of the uncatalyzed thermal reaction. nih.gov The catalytic cycle is generally accepted to involve the following key steps:

Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne of the this compound to form a copper-acetylide complex. acs.orgnih.gov This step is thought to increase the nucleophilicity of the alkyne.

Coordination with the Azide: The copper-acetylide intermediate then coordinates with the azide reactant. This brings the two reactive partners into close proximity and in the correct orientation for the subsequent cyclization. nih.gov

Cyclization and Ring Formation: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate (a metallacycle). acs.org

Rearrangement and Product Release: This intermediate rapidly rearranges to form the final triazole product, regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. acs.org

The use of a copper catalyst not only lowers the activation energy of the reaction but also ensures high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

The primary outcome of the CuAAC reaction involving this compound is the formation of a highly stable 1,2,3-triazole ring. This five-membered heterocyclic ring is formed by covalently linking the three nitrogen atoms of the azide with the two carbon atoms of the alkyne.

This reaction is widely used in materials science and bioconjugation. For example, azide- and alkyne-functionalized soybean oils have been cross-linked via photoinduced CuAAC using propargyl alcohol to create thermoset networks. researchgate.net Similarly, this chemistry has been employed to synthesize novel soybean oil-based polyols containing 1,2,3-triazolium rings for use in antimicrobial polyurethane wound dressings. researchgate.net The stability and inertness of the triazole linkage make it an ideal connector in the synthesis of complex molecular architectures, polymers, and functional materials. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rearrangement Reactions

This compound and its derivatives can undergo several important rearrangement reactions, most notably the Meyer-Schuster rearrangement. These reactions transform the propargylic alcohol moiety into different functional groups, typically α,β-unsaturated carbonyl compounds.

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.org In the case of tertiary derivatives of this compound, treatment with an acid catalyst induces this rearrangement to yield α,β-unsaturated carbonyl compounds.

The generally accepted mechanism for the Meyer-Schuster rearrangement involves three main steps: wikipedia.org

Protonation: The reaction is initiated by the rapid protonation of the hydroxyl group of the alcohol.

1,3-Hydroxyl Shift: This is followed by the slow, rate-determining step, which is a 1,3-shift of the protonated hydroxyl group, forming an allene (B1206475) intermediate (allenol).

Tautomerization: The allenol intermediate then undergoes keto-enol tautomerism, followed by deprotonation, to yield the final, stable α,β-unsaturated carbonyl product. wikipedia.orgntu.edu.sg

While traditionally catalyzed by strong acids, milder and more selective conditions have been developed using various catalysts, including transition metals (e.g., Ru, Ag) and Lewis acids (e.g., FeCl₃, InCl₃). wikipedia.orgntu.edu.sg These advancements have broadened the scope and functional group tolerance of the reaction. researchgate.netrsc.org

| Catalyst Type | Examples | Key Features |

| Protic Acids | H₂SO₄, PTSA | Traditional method, can be harsh. wikipedia.org |

| Transition Metals | Ru, Ag, Au | Milder conditions, improved selectivity. wikipedia.orgntu.edu.sg |

| Lewis Acids | FeCl₃, InCl₃, Bi(OTf)₃ | Milder conditions, often high yields and good stereoselectivity. wikipedia.orgntu.edu.sgorganic-chemistry.org |

To gain deeper insight into the precise mechanisms of rearrangement reactions like the Meyer-Schuster, researchers employ isotopic labeling studies. By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the movement and fate of these atoms can be tracked throughout the reaction.

In the context of propargylic alcohol rearrangements, ¹³C labeling of the carbon backbone allows for the exact tracking of carbon migration, which is crucial for confirming the proposed mechanistic pathways, such as the wikipedia.orgwikipedia.org-sigmatropic shift proposed for some metal-oxo catalyzed versions of the rearrangement. acs.org

Furthermore, labeling studies using H₂¹⁸O have been instrumental in understanding the role of the solvent and other components. For instance, in certain catalyzed Meyer-Schuster rearrangements, it has been demonstrated that the oxygen atom in the final carbonyl product originates from external water rather than from the original alcohol moiety of the propargylic alcohol. organic-chemistry.orgntu.edu.sg This finding provides strong evidence for a mechanism involving the addition of water to an intermediate, followed by elimination, rather than a simple intramolecular shift. These studies are invaluable for distinguishing between competing mechanistic hypotheses and refining the understanding of fundamental reaction patterns.

Meyer-Schuster Rearrangement and Analogous Transformations

Hydration and Hydroazidation Reactions

The carbon-carbon triple bond in this compound is susceptible to addition reactions, including hydration and hydroazidation, which yield valuable functionalized molecules.

Hydration: The addition of water across the alkyne moiety is a key transformation. The hydration of propargylic alcohols is a green method for synthesizing α-hydroxy ketones. researchgate.net Catalytic systems, sometimes promoted by carbon dioxide, can facilitate this reaction efficiently. researchgate.net One proposed mechanism involves the reaction of the propargylic alcohol with CO2 to form an α-alkylidene cyclic carbonate intermediate, which is then hydrolyzed. frontiersin.org

A related transformation is dihalohydration. In the presence of a gold catalyst and N-iodosuccinimide, propargylic alcohols can be regioselectively converted into α,α-diiodo-β-hydroxyketones. nih.gov A similar reaction with trichloroisocyanuric acid, even without a catalyst, yields α,α-dichloro-β-hydroxyketones. nih.gov Mechanistic studies suggest these reactions may proceed through the formation of a 5-halo-1,3-oxazine intermediate, involving participation from the solvent. nih.gov

Hydroazidation: The addition of hydrazoic acid (HN₃) across the triple bond can be achieved with high regioselectivity using specific catalytic methods. Silver-catalyzed hydroazidation of propargylic alcohols using trimethylsilyl (B98337) azide (TMS-N₃) affords 2-azidoallyl alcohols. rsc.org The reaction is believed to proceed through a silver acetylide intermediate. rsc.org The presence of the hydroxyl group in the propargylic alcohol structure is crucial for stabilizing the resulting vinyl azide product, preventing its rearrangement into nitrile byproducts. rsc.org Control experiments have confirmed that water serves as the hydrogen source for this transformation. rsc.org

| Reaction Type | Typical Reagents/Catalysts | Primary Product Class | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Hydration | H₂O, CO₂ (promoter), Ionic Liquids | α-Hydroxy Ketones | Formation of cyclic carbonate intermediate | researchgate.netfrontiersin.org |

| Dihalohydration (Iodination) | N-Iodosuccinimide (NIS), Gold Catalyst | α,α-Diiodo-β-hydroxyketones | Formation of 5-halo-1,3-oxazine intermediate | nih.gov |

| Hydroazidation | Trimethylsilyl azide (TMS-N₃), Ag₂CO₃ | 2-Azidoallyl Alcohols | Formation of silver acetylide intermediate | rsc.org |

Alkoxycarbonylation Pathways and Selectivity

Alkoxycarbonylation is a powerful method for converting alkynes into α,β-unsaturated esters. For propargyl alcohols and their derivatives, this reaction provides a sustainable route to valuable acrylate (B77674) intermediates. researchgate.net The palladium-catalyzed alkoxycarbonylation of the C≡C triple bond in propargyl alcohol yields alkyl 2-(hydroxymethyl)acrylates. researchgate.net

A significant advantage of using a protected alcohol like this compound is the extension of the catalyst's life. researchgate.net The reaction is typically catalyzed by a system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as diphenyl-(6-methyl-pyridin-2-yl)phosphine, and an acid like methanesulfonic acid. researchgate.net The selectivity and rate of the reaction are influenced by parameters such as carbon monoxide pressure and temperature. Research has shown that a decrease in CO pressure can lead to an improvement in both substrate conversion and yield of the desired acrylate product. researchgate.net

| Catalyst System | Substrate | Product | Significance of Propoxylate Group | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, Phosphine Ligand, Methanesulfonic Acid | This compound | Alkyl 2-(propoxymethyl)acrylate | Protects hydroxyl group, extending catalyst longevity | researchgate.net |

Steric Effects and Their Influence on Reaction Outcomes

The propoxy group in this compound is not merely a protecting group; its size and position exert significant steric hindrance. This steric bulk plays a critical role in directing the outcomes of various reactions by influencing the regioselectivity and stereoselectivity.

The steric hindrance can affect the approach of reagents to the reactive alkyne center. For instance, in hydroazidation reactions, steric effects can lead to unexpected terminal hydroazidation of the C≡C bond, altering the regiochemical outcome compared to less hindered substrates. rsc.org Similarly, in rearrangement reactions common to propargylic alcohols, such as the Meyer-Schuster rearrangement, the bulk of substituents on the alcohol carbon influences the reaction pathway and product distribution. nih.govatamanchemicals.com While unsubstituted terminal propargyl alcohols might undergo certain rearrangements, the bulky propoxy group in PAP can favor alternative pathways. For example, bulky substituents can favor 1,2-rearrangements over 1,3-sigmatropic shifts. This control over reaction pathways is a key consequence of the steric influence of the propoxylate moiety.

Electrophilic Activation of Carbon-Carbon Triple Bonds

The electron-rich nature of the alkyne in this compound makes it a target for electrophiles, initiating a variety of transformations. This electrophilic activation can be achieved through several catalytic pathways.

One method involves the catalytic generation of an electrophilic center at the C≡C bond using Lewis acids or specific metal catalysts. rsc.orgrsc.org This "σ-activation" provides a novel pathway for alkyne functionalization. rsc.orgrsc.org

A prominent example of electrophilic activation is halogenation. The reaction of propargylic alcohols with halonium ions, such as iodonium (B1229267) (I+) or bromonium (Br+), generated from reagents like N-iodosuccinimide (NIS), proceeds through a proposed halonium-bridged ion intermediate. nih.gov This activation leads to the formation of α-haloenones. nih.gov For alkoxy-substituted propargyl alcohols, which are structurally analogous to PAP, this reaction can produce α-iodo-α,β-unsaturated esters with high selectivity. nih.gov

Furthermore, π-acidic metal catalysts like gold can activate the alkyne. Gold catalysts facilitate the regioselective dihalohydration of propargylic alcohols, demonstrating the activation of the triple bond toward nucleophilic attack. nih.gov Similarly, silver catalysts are known to activate the C-C triple bond, enabling reactions such as cyclization with carbon dioxide. frontiersin.org

Advanced Materials Science and Polymer Chemistry Research with Propargyl Alcohol Propoxylate

Propargyl Alcohol Propoxylate as a Monomer or Co-monomer in Polymer Synthesis

This compound functions as a critical building block in the synthesis of specialized polymers. Its bifunctional nature, featuring both a reactive alkyne group and a hydroxyl group, allows it to be incorporated into polymer chains through various reaction mechanisms. rawsource.comrawsource.com It can be used as a monomer for homopolymerization or as a co-monomer to be integrated with other polymer systems, thereby tailoring the final properties of the material.

The polymerization can proceed through several pathways. The terminal alkyne group is particularly reactive and can participate in base-catalyzed polymerization at elevated temperatures to form polyether derivatives. Furthermore, the alkyne functionality is ideal for modern synthetic techniques like "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rawsource.com This method allows for the efficient and specific formation of stable triazole rings, creating cross-linked networks when PAP is reacted with polyfunctional azides. rawsource.comresearchgate.net The use of the propoxylated derivative can be advantageous compared to its precursor, propargyl alcohol, as research has shown that the unprotected hydroxyl group in the vicinity of the alkyne can sometimes lead to poor polymerizability. mdpi.com

Impact on Polymer Properties and Performance

The incorporation of this compound into a polymer matrix has a profound impact on the material's macroscopic properties, leading to enhancements in thermal, mechanical, and chemical performance. rawsource.com

Table 1: Research Findings on the Impact of Propargyl-functionalized Monomers on Polymer Properties

| Polymer System | Modifying Agent/Monomer | Observed Effect on Properties | Reference(s) |

|---|---|---|---|

| Generic Polymer Formulations | This compound (PAP) | Enhances thermal stability, mechanical strength, and chemical resistance. | rawsource.com |

| Glycidyl azide (B81097) polymer (GAP) | Bis-propargylhydroquinone (BPHQ) | Creation of triazole crosslinks leads to favorable mechanical characteristics. | researchgate.net |

| Thermosetting Resins | Propargyl alcohol | Used to create strong, heat-resistant polymers with high durability. | atamanchemicals.com |

This table is interactive. Click on the headers to sort.

The inclusion of this compound is a well-established method for improving the mechanical strength and chemical resistance of polymers. rawsource.comalibaba.com The alkyne group facilitates the formation of cross-linked structures within the polymer matrix. atamanchemicals.com This three-dimensional network restricts the movement of polymer chains, leading to a material that is mechanically stronger and more resistant to deformation. alibaba.com These cross-links also reduce the permeability of the polymer to solvents and other chemicals, thereby enhancing its chemical resistance. rawsource.com Polymers modified with PAP are used in coatings and adhesives to improve durability, bonding strength, and resistance to environmental factors. zxchem.com

The glass transition temperature (Tg) is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The ability to manipulate a polymer's Tg is essential for engineering materials for specific applications. wiley-vch.de

Table 2: Influence of Alkyne-Based Curing Agents on Polymer Glass Transition Temperature (Tg)

| Polymer System | Modifying/Curing Agent | Influence on Glass Transition Temperature (Tg) | Mechanism/Reason | Reference(s) |

|---|---|---|---|---|

| PAP-based polymers | This compound (PAP) | Higher Tg compared to ethoxylate-derived polymers. | Increased chain rigidity from propoxy groups. |

This table is interactive. Click on the headers to sort.

Contributions to Mechanical Strength and Chemical Resistance

Applications in High-Performance Materials Research

The enhanced properties imparted by this compound make it a compound of interest for developing high-performance materials for demanding industrial applications. rawsource.com

The aerospace and automotive industries require materials that are not only lightweight but also possess exceptional thermal stability and mechanical durability. rawsource.comatamanchemicals.com Polymers incorporating propargyl alcohol and its derivatives are utilized in the research and development of materials that meet these stringent criteria. rawsource.comalibaba.com Specifically, they are used in creating advanced thermosetting resins and composites. atamanchemicals.com These materials are valued for their high strength-to-weight ratio and their ability to withstand the extreme temperatures and harsh chemical environments encountered in aerospace and automotive applications. rawsource.comatamanchemicals.com The inclusion of PAP can lead to the development of more durable coatings, stronger adhesives, and more resilient composite matrices. rawsource.comzxchem.com

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PAP |

| Propargyl alcohol | |

| Propylene (B89431) oxide | |

| Glycidyl azide polymer | GAP |

| Bis-propargylhydroquinone | BPHQ |

| Polyvinyl alcohol | PVA |

| Hydrazinium nitroformate | HNF |

| Ammonium dinitramide | ADN |

| Bis-propargyl succinate | BPS |

Electronic Materials and Components

This compound plays a role in the formulation of materials for the electronics industry. It is utilized as a component in soldering fluxes and as a coating for circuit boards. zxchem.com In these applications, it enhances the soldering process and provides protection against moisture and corrosion. zxchem.com The compound's properties also make it a candidate for the development of advanced polymers with high thermal stability and mechanical strength, which are desirable characteristics for materials used in electronic components. rawsource.com

The synthesis of this compound involves the reaction of propargyl alcohol with propylene oxide. This process yields a compound that can be incorporated into polymer chains, contributing to the creation of materials with enhanced properties suitable for the aerospace, automotive, and electronics industries. rawsource.com

Polymerization Mechanisms and Kinetics

The presence of a terminal alkyne group in this compound makes it a valuable monomer in various polymerization reactions.

Derivatives of propargyl alcohol can be used to initiate anionic polymerization. For instance, the potassium alkoxide of propargyl alcohol can initiate the ring-opening polymerization of ethylene (B1197577) oxide to synthesize poly(ethylene oxide) (PEO). uconn.edu In one study, this method produced PEO with a peak average molecular weight (Mp) of 5.5 kg/mol and a polydispersity index (PDI) of 1.37. uconn.edu The successful initiation by the propargyl alkoxide demonstrates its utility in creating functional polymers. uconn.edu Research has also shown that azaanionic polymerization of activated aziridines can proceed in the presence of alcohols, indicating the potential for propargyl alcohol derivatives to be involved in such systems without extensive purification. acs.org

This compound is utilized in creating cross-linked polymer networks. alibaba.com The alkyne functionality allows for its participation in reactions like "click chemistry," which is a versatile method for modifying and cross-linking polymer structures. This cross-linking enhances the mechanical properties and chemical resistance of the resulting materials, making them suitable for applications such as coatings, adhesives, and sealants. For example, hyper-cross-linked microporous polyacetylene networks have been prepared by the chain-growth copolymerization of acetal-protected propargyl alcohol with a cross-linker like 1,3,5-triethynylbenzene. mdpi.com These networks exhibit high specific surface areas and can be functionalized for various applications. mdpi.com

The kinetics of the polymerization of propargyl derivatives have been investigated. Studies on the liquid-state polymerization of related diacetylene compounds, such as 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), which can be synthesized from propargyl alcohol, provide insights into the reaction mechanisms. mdpi.com These studies, often employing techniques like differential scanning calorimetry (DSC), have shown that liquid-state polymerization can follow different kinetic models compared to solid-state reactions. mdpi.com For instance, the liquid-state polymerization of one diacetylene derivative was found to follow a zero-order reaction model. mdpi.com

The direct polymerization of propargyl alcohol presents several challenges. Propargyl alcohol can polymerize upon heating or treatment with a base. wikipedia.org However, the polymerization of propargyl alcohol itself can be difficult to control, and the resulting polymer may have a degraded structure if subjected to excessive heat. researchgate.net Preliminary experiments have indicated a poor polymerizability of propargyl alcohol, which is attributed to the presence of the reactive hydroxyl group near the polymerizable ethynyl (B1212043) group. mdpi.com The formation of unstable and highly reactive carbocationic intermediates can also lead to unwanted side products and polymers. mdpi.com

Studies on Liquid-State Polymerization Kinetics

Development of Novel Polymeric Materials

The unique properties of this compound make it a valuable building block for the development of novel polymeric materials. Its incorporation into polymer chains can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. rawsource.com These high-performance materials are sought after in demanding industries like aerospace and electronics. rawsource.com

The ability to functionalize the alkyne group through reactions like click chemistry allows for the creation of complex and tailored polymer architectures. For example, hyper-cross-linked poly(propargyl alcohol)s have been synthesized and show promise for applications such as reversible CO2 and water capture. mdpi.com By combining polymerization with templating techniques, researchers can create microporous networks with high surface areas and a high density of functional groups. mdpi.com

The development of novel polymers often involves synthesizing new monomers and crosslinkers. uky.edu Propargyl derivatives can be incorporated into these systems to impart specific functionalities. For instance, multifunctional initiators bearing alkyne groups can be used to create star polymers or network architectures. iisc.ac.in

Functionalized Polymers through Incorporation of this compound

This compound is a key monomer and co-monomer in the field of polymer chemistry for creating specialized, high-performance materials. rawsource.com Its primary role is to introduce a reactive alkyne functional group into the backbone or side chains of a polymer. This incorporation is transformative, as the alkyne group serves as a versatile handle for post-polymerization modification, enabling the synthesis of highly functionalized polymers through reactions like click chemistry. rawsource.com

The integration of PAP into polymer structures leads to significant improvements in the material's physical and chemical properties. rawsource.com Research findings indicate that polymers incorporating this compound exhibit enhanced thermal stability, greater mechanical strength, and improved chemical resistance. rawsource.com These characteristics make them suitable for demanding applications in the aerospace, automotive, and electronics industries. rawsource.com Furthermore, the modification of polymers and resins with this compound can increase flexibility, adhesion, and resistance to UV radiation. zxchem.com This versatility allows for the fine-tuning of material properties for specific end-uses, such as advanced coatings, adhesives, and sealants. zxchem.com

The table below summarizes the key property enhancements achieved by incorporating this compound into polymer matrices.

| Property Enhanced | Description |

| Thermal Stability | The rigidity and structure imparted by PAP can increase the polymer's resistance to degradation at high temperatures. rawsource.com |

| Mechanical Strength | Incorporation and subsequent cross-linking can lead to polymers with superior strength and durability. rawsource.com |

| Chemical Resistance | The resulting polymer networks often show increased resilience when exposed to various chemicals. rawsource.com |

| Adhesion | Used as an adhesion promoter, it improves the bonding strength of coatings and sealants to substrates. zxchem.com |

| Flexibility | While adding rigidity, specific formulations can also be designed to enhance flexibility in resins and polymers. zxchem.com |

| UV Resistance | Modifying polymers with PAP can improve their stability against degradation from ultraviolet radiation. zxchem.com |

Detailed research has explored the reaction of hydroxyl-functional compounds with triple bonds, like propargyl alcohol, with other molecules to create novel oligomers and polymers. For instance, reacting compounds with thiol groups and those with triple-bond functionality results in thioether-functional, oligomeric polythiols, which are valuable for producing rigid optical articles. google.com This principle of using the alkyne group for specific functionalization is central to the application of this compound in advanced materials. google.com

The applications for these functionalized polymers are diverse, as highlighted in the table below.

| Application Area | Specific Use |

| Coatings & Paints | Acts as a crosslinker and adhesion promoter to enhance durability and performance. zxchem.com |

| Adhesives & Sealants | Improves bonding strength and resistance to environmental factors for longer-lasting bonds. zxchem.com |

| Electronics | Used in the formulation of materials for circuit board coatings and soldering fluxes. rawsource.comzxchem.com |

| High-Performance Materials | A key component in specialized polymers for the aerospace and automotive sectors. rawsource.com |

Surface Science and Interfacial Phenomena Research

Adsorption Mechanisms of Propargyl Alcohol Propoxylate on Substrates

The efficacy of this compound in both electroplating and corrosion inhibition is fundamentally linked to its ability to adsorb onto metal surfaces. vulcanchem.com This adsorption creates a protective barrier that can prevent corrosive reactions or influence the deposition of metal ions. rawsource.com The molecular structure of PAP, which includes a terminal alkyne group (-C≡CH) and a hydroxyl group (-OH), facilitates this adsorption. rawsource.com

The triple bond in the alkyne group possesses a high electron density, which allows for strong interactions with metal surfaces like steel and aluminum. rawsource.com This interaction can be characterized as chemisorption or physisorption, forming a stable film. rawsource.com This film acts as a barrier, isolating the metal from corrosive agents. rawsource.comrawsource.com In the context of corrosion inhibition, this layer is less reactive to environmental factors that typically accelerate corrosion. rawsource.com

This compound in Electroplating Research

PAP is widely recognized as a crucial additive in nickel electroplating baths, where it functions as a brightener and a leveling agent. shanghaichemex.comalfa-chemical.comwhbrightchem.com

Mechanisms of Leveling and Brightening in Nickel Electroplating

As a leveling agent, this compound works by adsorbing onto the metal surface, which in turn inhibits irregular crystal growth. This control over the deposition process is key to achieving a smooth and uniform nickel coating. vulcanchem.com The propargyl group plays a critical role by facilitating strong coordination with nickel ions, while the propoxylate chains enhance the compound's solubility in the aqueous plating bath.

The presence of PAP in the electroplating bath helps to produce a microcrystalline structure with reduced porosity. vulcanchem.com Polymer-based brighteners, a category that can include PAP, modify the deposition process by adsorbing onto the growing nickel deposit surface to control crystal growth, resulting in enhanced surface smoothness and brightness. alibaba.com

Synergistic Effects with Co-additives (e.g., BMP, PPS)

The performance of this compound as a brightener is often enhanced when used in combination with other additives. whbrightchem.com Research indicates that synergistic effects with compounds like Butynediol Propoxylate (BMP) and Pyridinium Propyl Sulfobetaine (PPS) improve the brightness of nickel deposits by regulating the kinetics of the deposition process.

PAP is frequently used with a range of other additives, including:

BMP: A long-acting brightener. labinsights.nl

PPS: A high-efficiency brightener and leveler. go4worldbusiness.com

Other additives such as PME (propynyl alcohol ethoxylate), DEP (diethylamino propargyl), PS (sodium propyne (B1212725) sulfonate), BBI (diphenyl sulfonate propylamine), ALS (sodium allyl sulfonate), and ATPN (hydroxyethylthiourea betaine) are also used to achieve specific deposit characteristics like softening and anti-impurity effects. labinsights.nl

Control of Crystal Growth in Electrodeposition

The fundamental role of additives like this compound in electroplating is to control the crystal growth during the electrodeposition process. alibaba.com The electrocrystallization of nickel is a highly inhibited process, and additives influence the nucleation and growth of crystals on the electrode surface. researchgate.netresearchgate.net

The electrode potential is a critical parameter that controls the kinetics of the charge transfer and influences the number of nucleation sites and the rate of nucleation. d-nb.info Additives like PAP adsorb onto the growing nickel surface, which modifies the deposition process and leads to a finer, more reflective crystal structure. alibaba.com This control over the crystallographic texture is essential for achieving the desired properties of the nickel coating. researchgate.net

Corrosion Inhibition Studies

This compound is also recognized as an effective corrosion inhibitor, particularly for steel and aluminum in acidic environments. vulcanchem.comchemicalbook.com

Formation of Protective Surface Layers

The primary mechanism of corrosion inhibition by this compound is the formation of a protective film on the metal surface. vulcanchem.comrawsource.com This film is created through the adsorption of the PAP molecules onto the metal. vulcanchem.comrawsource.com The alkyne and hydroxyl functional groups in the PAP molecule interact with the metal atoms, creating a stable barrier. rawsource.com

This protective layer serves several functions:

It acts as a physical barrier, preventing direct contact between the metal and corrosive agents like water, oxygen, and acids. rawsource.comrawsource.com

It forms a hydrophobic film that blocks the penetration of water and oxygen. rawsource.com

In acidic environments, it can neutralize corrosive ions. rawsource.com

Research has shown that in hydrochloric acid solutions, PAP can reduce corrosion rates by 70-90%. vulcanchem.com The effectiveness of the inhibition is dependent on the concentration of the inhibitor. dergipark.org.trgoogle.com Studies on similar compounds like propargyl alcohol have demonstrated that the inhibition efficiency increases with the concentration of the inhibitor, as more molecules are available to adsorb onto the metal surface and form a more compact protective layer. dergipark.org.trneliti.com

Mitigation of Anodic and Cathodic Corrosion Reactions

This compound functions as an effective corrosion inhibitor by adsorbing onto a metal's surface to form a protective film. rawsource.com This film acts as a physical barrier, separating the metal from corrosive elements. rawsource.com The inhibition mechanism involves stifling both the anodic (metal oxidation) and cathodic (environmental reduction) reactions in the corrosion process. rawsource.com

The molecule's effectiveness is largely attributed to its chemical structure, specifically the terminal alkyne group (-C≡CH) from the propargyl alcohol precursor and the appended propoxy groups. rawsource.comrawsource.com The high electron density of the alkyne's triple bond facilitates strong adsorption, or chemisorption, onto the metal surface by interacting with the metal's vacant orbitals. rawsource.com This interaction forms a stable, complex layer that is less reactive to the corrosive environment. rawsource.com

By blocking active sites on the metal surface, this adsorbed layer impedes the anodic reaction, which is the dissolution of metal into the solution. neliti.com Simultaneously, it interferes with the cathodic reaction. In acidic environments, this is typically the hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂). neliti.com The inhibitor film increases the energy barrier required for this reaction to occur, thus slowing it down. Because it affects both the anodic and cathodic processes, this compound is classified as a mixed-type inhibitor. dergipark.org.tr

Research on Acid Corrosion Inhibitors in Industrial Applications

This compound is utilized as a corrosion inhibitor in various industrial applications, particularly in acidic environments common in processes like acid cleaning and rust removal. chemicalbook.comchemicalbook.com Its performance has been documented in protecting metals such as steel and aluminum in acidic and neutral media. chemicalbook.comchemicalbook.com

Research into its efficacy often employs electrochemical methods to quantify its performance. For example, a study on steel in hydrochloric acid (pH 2) at 80°C demonstrated that ethinylcarbinol propoxylate (a related propoxylated acetylenic alcohol) achieved a corrosion inhibition efficiency of 79% when applied at a 1% w/w concentration, significantly outperforming the base propargyl alcohol. sterc.org In other tests, this compound has been shown to reduce corrosion rates on steel in hydrochloric acid solutions by 70–90% at concentrations as low as 50 ppm. vulcanchem.com

These studies confirm that the inhibitor functions by forming a protective layer that resists corrosive attack. The propoxylation of propargyl alcohol enhances its properties compared to the original molecule, leading to more effective inhibition. sterc.org

Below is a table summarizing research findings for this compound and related compounds in acidic conditions.

| Metal | Acid Medium | Inhibitor | Concentration | Temperature | Inhibition Efficiency (%) |

| Steel (S235JR) | HCl (pH 2) | Ethinylcarbinol propoxylate | 1% w/w | 80°C | 79 |

| Steel | HCl (pH 1–3) | This compound | 50 ppm | Ambient | 70–90 |

| Low Alloy Cr Steel | 0.5 M H₂SO₄ | Propargyl alcohol (10 mM) + KI (0.01%) | 10 mM + 0.01% | Ambient | >90 |

Data compiled from multiple research sources. dergipark.org.trsterc.orgvulcanchem.com

Development of Greener Alternatives for Corrosion Inhibition

The development of environmentally friendly, or "green," corrosion inhibitors is a significant focus of current research, driven by stricter environmental regulations and a push for sustainable industrial practices. onepetro.orgcortecvci.com Traditional inhibitors, including some acetylenic alcohols and their derivatives, can be harmful to the environment. onepetro.orgspe.org The same chemical properties that make them effective at adsorbing to metal surfaces can also cause them to be toxic to marine life. onepetro.org

The search for greener alternatives centers on substances that are biodegradable, have low toxicity, and are derived from renewable resources. rsc.org Major categories of these green inhibitors include plant extracts, biopolymers, amino acids, and certain pharmaceutical compounds. rsc.orgacs.org These molecules often contain heteroatoms (like oxygen, nitrogen, and sulfur) and π-bonds, which allow them to adsorb onto metal surfaces and inhibit corrosion, similar to conventional inhibitors. spe.orgacs.org

While synthetic compounds like this compound are effective, the trend is moving towards naturally sourced materials. cortecvci.comspe.org However, a challenge in developing green inhibitors is achieving the high performance of traditional inhibitors while maintaining a favorable environmental profile. onepetro.org Some research focuses on making existing solutions "greener" by using highly efficient molecules like this compound at very low concentrations to minimize environmental impact. cortecvci.com

Surface-Active Properties

This compound possesses surface-active (surfactant) properties due to its amphiphilic molecular structure, which contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) components. rawsource.comvulcanchem.com This dual nature allows it to be used as a surfactant or emulsifier in various products, including detergents and cosmetics. chemicalbook.comchemicalbook.com

Reduction of Surface Tension

As a surfactant, this compound is effective at reducing the surface tension of a liquid. rawsource.com When added to water, its molecules migrate to the surface, orienting themselves to disrupt the strong cohesive forces between water molecules. This action lowers the energy required to expand the surface of the liquid, resulting in reduced surface tension. This property is fundamental to its function in many formulations, improving how liquids behave at interfaces. rawsource.comshreechem.in

Enhancement of Wetting and Spreading Properties in Formulations

A direct consequence of reducing surface tension is the enhancement of a liquid's wetting and spreading capabilities. rawsource.com By lowering the surface tension, this compound allows a formulation to overcome the initial resistance to spreading across a solid surface. shreechem.in This leads to a more uniform and complete coverage of the surface. rawsource.com This property is valuable in industrial applications such as coatings, paints, and agricultural chemicals, where even distribution is critical for performance. rawsource.comshreechem.inzxchem.com In the context of corrosion inhibition, improved wetting ensures that the inhibitor solution thoroughly coats the metal, including in small cracks and crevices, to provide comprehensive protection.

Biological and Pharmaceutical Research Applications

Exploration of Potential Therapeutic Properties

Research into the therapeutic applications of propargyl alcohol propoxylate has identified potential anticancer and antimicrobial activities. The unique chemical structure of PAP, featuring a reactive alkyne group from the parent propargyl alcohol, is a key factor in its biological activity. rawsource.com

Anticancer Activity Investigations

This compound has been noted for its potential in the development of new cancer therapies. While specific studies on PAP are limited, the broader class of compounds containing a propargyl group has shown promise in medicinal chemistry. nih.gov The propargyl moiety is a key pharmacophoric unit in some anticancer agents. nih.gov For instance, derivatives of the parent compound, propargyl alcohol, have been synthesized and investigated for their cytotoxic effects against various cancer cell lines. researchgate.net Long-term inhalation studies of the parent compound, propargyl alcohol, have shown an increased incidence of nasal respiratory epithelial adenoma in male and female mice, indicating a need for careful investigation of its derivatives' carcinogenic versus therapeutic potential. nih.gov

Antimicrobial Efficacy, including against Resistant Strains

This compound has demonstrated notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including those resistant to conventional antibiotics like erythromycin-resistant Staphylococcus aureus. chemicalbook.com One study reported specific zones of inhibition for this compound against several bacteria at a concentration of 10 mg/mL.

The antimicrobial potential of propargyl-containing compounds is an active area of research. For example, a propargyl ether derivative demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 µg/mL to 4 µg/mL against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). core.ac.uk This suggests that the propargyl functional group is a valuable component in designing new antimicrobial agents.

Table 1: Reported Antimicrobial Efficacy of this compound

| Bacterial Strain | Concentration Tested (mg/mL) | Inhibition Zone (mm) |

| Erythromycin-resistant Staphylococcus aureus | 10 | 15 |

| Escherichia coli | 10 | 12 |

| Pseudomonas aeruginosa | 10 | 10 |

This table is based on available research data.

Mechanistic Studies of Biological Action

Understanding how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current studies point towards its interaction with metal ions as a key mechanism.

Interactions with Metal Ions and Disruption of Cellular Functions

The proposed mechanism for the antimicrobial action of this compound involves its ability to bind to metal ions, which in turn disrupts essential cellular functions within bacteria. chemicalbook.com The propargyl group is known to coordinate with metal ions, and this interaction is believed to be central to its biological activity. This mechanism may contribute to its effectiveness against antibiotic-resistant strains, which often have different vulnerabilities compared to their susceptible counterparts.

Role in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). echemi.com Its utility stems from the high reactivity of its terminal alkyne group, a feature inherited from propargyl alcohol. rawsource.com This functional group allows it to participate in a variety of chemical reactions essential for constructing the complex molecular architectures of modern drugs. rawsource.comatamanchemicals.com Chemical suppliers list PAP for applications in the synthesis of pharmaceuticals, intermediates, and APIs. echemi.com

Drug Development Strategies Utilizing Click Chemistry

The alkyne group in this compound makes it an ideal reagent for "click chemistry," a powerful set of reactions used in drug discovery and development. Specifically, it can participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms stable triazole rings. atamanchemicals.comcsmres.co.uk This reaction is highly efficient and specific, allowing for the reliable connection of molecular fragments. csmres.co.uk This modular approach enables the rapid synthesis of large libraries of compounds for screening and lead optimization, accelerating the drug discovery process. csmres.co.ukresearchgate.net The use of propargyl alcohol and its derivatives in click chemistry is a well-established strategy for creating novel bioactive molecules and therapeutic agents. rawsource.comatamanchemicals.com

Bioconjugation and Biomedical Probe Synthesis

This compound (PAP) serves as a valuable and versatile building block in biological and pharmaceutical research, particularly in the fields of bioconjugation and the synthesis of biomedical probes. Its utility stems from a molecular structure that features a terminal alkyne group, which is highly reactive in specific ligation chemistries, and a propoxylate chain. rawsource.com The alkyne functional group is central to its role in creating stable, covalently linked structures with biological molecules.

The primary mechanism through which this compound is used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". atamanchemicals.com This reaction allows the terminal alkyne of PAP to react efficiently and specifically with an azide-modified biomolecule to form a stable triazole linkage. This high degree of specificity and reliability makes the compound a useful intermediate for linking molecules in complex biological environments. rawsource.comatamanchemicals.com

In the context of drug development, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity in click chemistry facilitates the construction of complex bioactive molecules. atamanchemicals.com Research has pointed towards the potential of molecules derived from this chemistry in the development of new anticancer and antimicrobial therapies. For instance, derivatives have been noted for their effectiveness against erythromycin-resistant bacteria.

The synthesis of biomedical probes for diagnostics and imaging is another key application. atamanchemicals.com this compound can function as a linker, connecting a reporter molecule (such as a fluorophore or an affinity tag) to a biological targeting moiety. The propoxylate component can act as a spacer, potentially improving solubility and reducing steric hindrance between the conjugated partners. rawsource.com

While specific, detailed studies focusing exclusively on this compound are often part of broader research into propargyl-containing compounds, its foundational role as a reactive intermediate is well-established. rawsource.com The principles of its reactivity are demonstrated in various applications of its parent compound, propargyl alcohol, in creating advanced materials and bioactive structures. rawsource.com

Table 1: Research Applications of this compound Derivatives

| Research Area | Synthetic Approach | Target Molecule/Structure | Intended Application | Reference |

| Drug Development | Utilized as a reactive intermediate in click chemistry reactions. | Active Pharmaceutical Ingredients (APIs) | Synthesis of novel therapeutic agents. | |

| Antimicrobial Research | Synthesis of derivatives that exhibit biological activity. | Bacterial components | Development of new antibiotics, effective against resistant strains. | |

| Anticancer Research | Building block for complex molecules with potential cytotoxic activity. | Cancer-related biomolecules | Exploration of new cancer therapies. | |